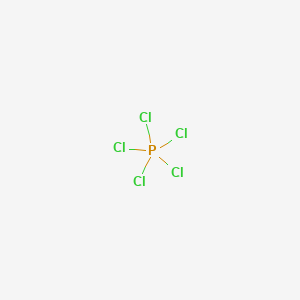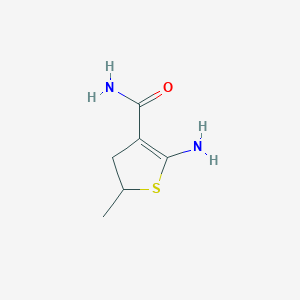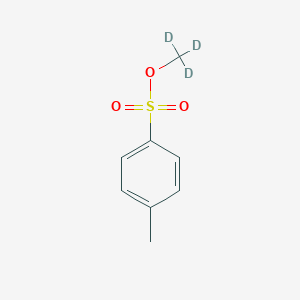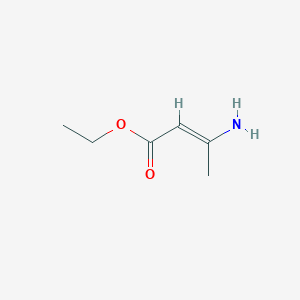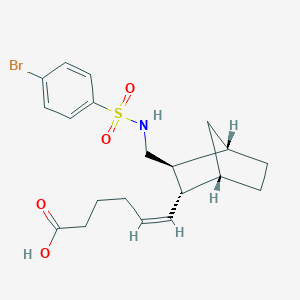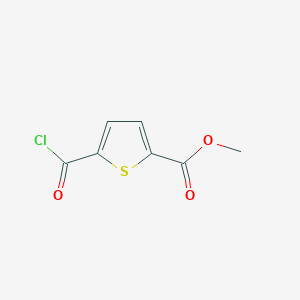
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate, also known as MCTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MCTC belongs to the class of thiophene derivatives, which have been found to possess significant biological activities.
Wirkmechanismus
The mechanism of action of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is not fully understood. However, studies have suggested that Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate exerts its biological activities through the inhibition of various enzymes and proteins. For example, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to exert several biochemical and physiological effects. For example, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has also been shown to possess antifungal properties, making it a potential candidate for the treatment of fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is its high yield synthesis method. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is stable under normal laboratory conditions, making it easy to handle and store. However, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has some limitations for lab experiments. For example, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is insoluble in water, which limits its use in aqueous-based experiments. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is highly reactive towards nucleophiles, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the research on Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate. One of the potential directions is to explore the structure-activity relationship of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate and its derivatives. This can provide valuable insights into the molecular mechanisms underlying the biological activities of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate. Another direction is to investigate the pharmacokinetics and pharmacodynamics of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate in vivo. This can help to determine the optimal dosage and administration route for Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate-based therapies. Finally, further research is needed to explore the potential therapeutic applications of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is a promising chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its synthesis method is efficient and cost-effective, and it possesses significant biological activities such as anticancer, anti-inflammatory, and antifungal properties. Further research is needed to explore the potential therapeutic applications of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate in various diseases, and to explore its structure-activity relationship and pharmacokinetics and pharmacodynamics.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to possess significant biological activities, making it a potential candidate for therapeutic applications. Several studies have reported the anticancer, anti-inflammatory, and antifungal properties of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. The unique structure of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate makes it an attractive target for drug discovery and development.
Eigenschaften
CAS-Nummer |
133380-41-3 |
|---|---|
Produktname |
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate |
Molekularformel |
C7H5ClO3S |
Molekulargewicht |
204.63 g/mol |
IUPAC-Name |
methyl 5-carbonochloridoylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H5ClO3S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3 |
InChI-Schlüssel |
FQNCKWMJTDVYKS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(S1)C(=O)Cl |
Kanonische SMILES |
COC(=O)C1=CC=C(S1)C(=O)Cl |
Synonyme |
2-Thiophenecarboxylic acid, 5-(chlorocarbonyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

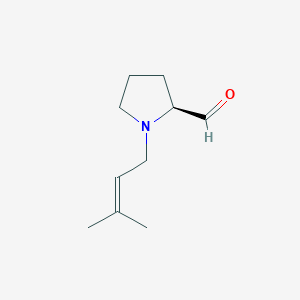
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
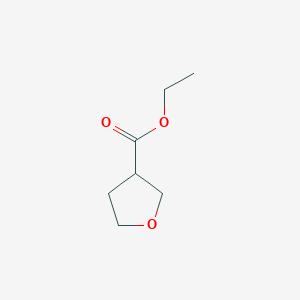
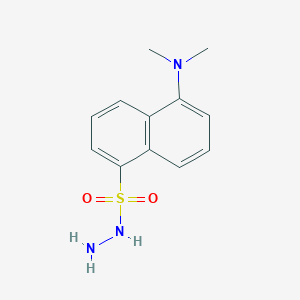
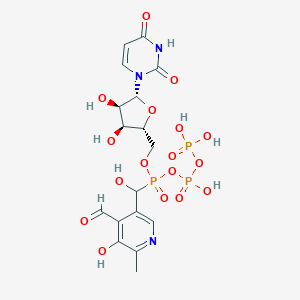
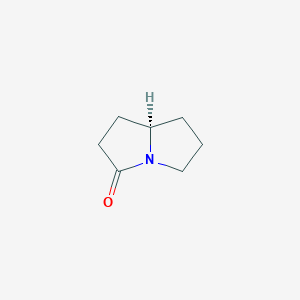
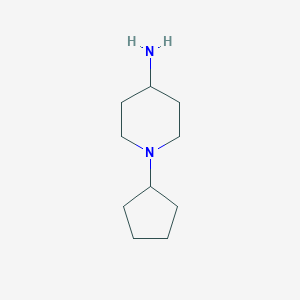
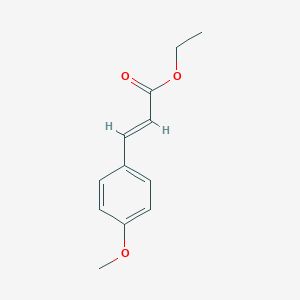
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
